molecular formula C48H60N6NaO9 B12353559 CID 156592379

CID 156592379

Cat. No.: B12353559
M. Wt: 888.0 g/mol
InChI Key: IFCNUAFRAJCYKN-DDXUJOENSA-N
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Description

The compound with the identifier “CID 156592379” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.

Chemical Reactions Analysis

CID 156592379 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.

Scientific Research Applications

CID 156592379 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, compounds like this compound are often investigated for their pharmacological properties and potential use in drug development. In industry, such compounds can be used in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 156592379 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

CID 156592379 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar pharmacological properties or synthetic routes can be considered for comparison. The unique features of this compound may include its specific reactivity, biological activity, or industrial applications.

Properties

Molecular Formula

C48H60N6NaO9

Molecular Weight

888.0 g/mol

InChI

InChI=1S/C24H29N5O3.C24H29NO5.Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;1H2/t22-;17-,21+;;/m01../s1

InChI Key

IFCNUAFRAJCYKN-DDXUJOENSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.O.[Na]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.O.[Na]

Origin of Product

United States

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